

solubility of 1,7-phenanthroline in aqueous and organic solvents

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Compound of Interest

Compound Name: 1,7-Phenanthroline

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Solubility of 1,7-Phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **1,7-phenanthroline** in aqueous and organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing information and presents a comprehensive, generalized experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for researchers working with this compound in various scientific and drug development applications.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a compound like **1,7-phenanthroline**, a heterocyclic aromatic molecule, its solubility is influenced by factors such as the polarity of the solvent, temperature, pH (in aqueous solutions), and the presence of other solutes. Understanding the solubility of **1,7-phenanthroline** is critical for a wide range of applications, including reaction chemistry, formulation development, and biological assays.

Quantitative Solubility Data

The available quantitative solubility data for **1,7-phenanthroline** is sparse. The following table summarizes the known information. It is important to note that much of the readily available data pertains to the isomer 1,10-phenanthroline and should not be used as a direct substitute.

Solvent System	Temperature	Solubility
Aqueous Buffer (pH 7.4)	Not Specified	> 27 µg/mL

Qualitative Solubility Information:

- Water: Soluble[1][2]
- Ethanol: Soluble[1][2]
- Ether: Soluble[1][2]
- Benzene: Soluble[1][2]

Experimental Protocol: Determination of 1,7-Phenanthroline Solubility

The following is a detailed, generalized protocol for determining the solubility of **1,7-phenanthroline** using the widely accepted shake-flask method followed by concentration analysis via UV-Vis spectrophotometry. This method is suitable for determining the thermodynamic solubility of a compound.

Materials and Equipment

- **1,7-Phenanthroline** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide)
- Volumetric flasks
- Scintillation vials or flasks with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled environment

- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or other suitable material)
- UV-Vis spectrophotometer
- Quartz cuvettes

Preparation of Standard Solutions

- Stock Solution: Accurately weigh a known mass of **1,7-phenanthroline** and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover a range of concentrations (e.g., 1, 2, 5, 10, 15, 20 $\mu\text{g/mL}$).

Shake-Flask Method

- Add an excess amount of **1,7-phenanthroline** to a series of flasks, ensuring a visible amount of undissolved solid remains at the bottom.
- Add a known volume of the desired solvent to each flask.
- Securely cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$ or 37 $^{\circ}\text{C}$).
- Shake the flasks at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

Sample Preparation and Analysis

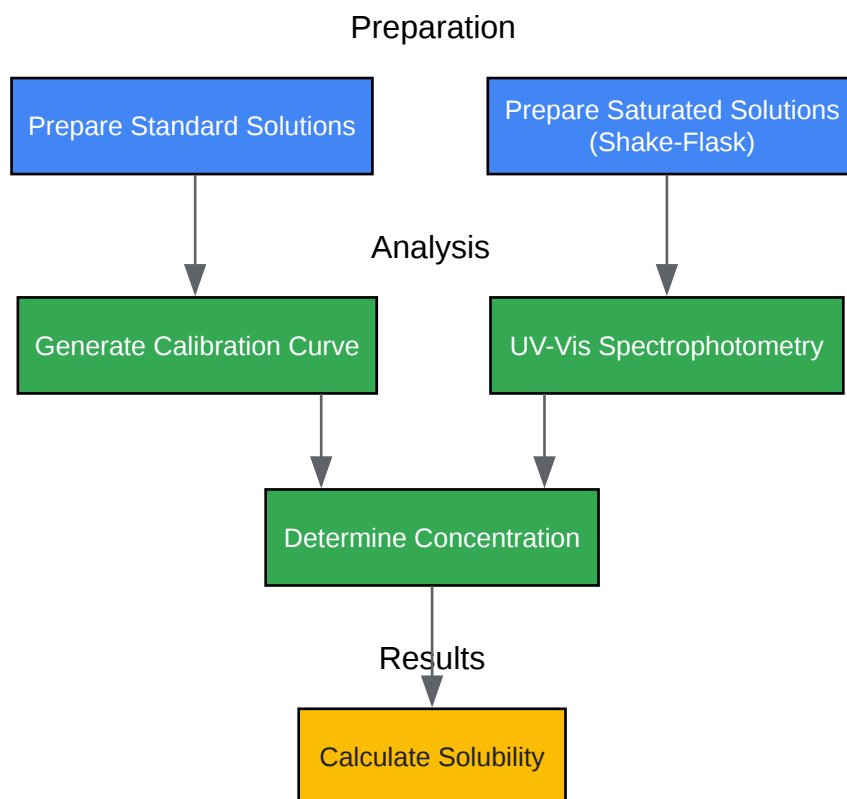
- After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle.

- Carefully withdraw a sample from the supernatant using a syringe. To remove any undissolved microparticles, filter the sample through a syringe filter into a clean vial.
- Dilute the filtered sample with the appropriate solvent to a concentration that falls within the range of the calibration standards.
- Measure the absorbance of the diluted sample and the calibration standards using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_{max}) for **1,7-phenanthroline**. The λ_{max} should be determined by scanning a solution of **1,7-phenanthroline** across the UV-Vis spectrum.
- Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
- Use the absorbance of the diluted sample and the calibration curve to determine the concentration of **1,7-phenanthroline** in the diluted sample.
- Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of **1,7-phenanthroline** solubility.

Workflow for Solubility Determination of 1,7-Phenanthroline



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Caption: Logical workflow for determining the solubility of **1,7-phenanthroline**.

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